(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane
CAS No.: 2643367-66-0
Cat. No.: VC11647697
Molecular Formula: C10H13FO2S
Molecular Weight: 216.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2643367-66-0 |
|---|---|
| Molecular Formula | C10H13FO2S |
| Molecular Weight | 216.27 g/mol |
| IUPAC Name | 2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3 |
| Standard InChI Key | YWLKIFASAKPAKZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)SC)OCOC)F |
| Canonical SMILES | CC1=C(C(=C(C=C1)SC)OCOC)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane (CAS 2643367-66-0) belongs to the class of aryl sulfides. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene |
| Molecular Formula | |
| Molecular Weight | 216.27 g/mol |
| SMILES | CC1=C(C(=C(C=C1)SC)OCOC)F |
| InChIKey | YWLKIFASAKPAKZ-UHFFFAOYSA-N |
The methoxymethoxy (-OCH2OCH3) group at position 2 acts as a protecting moiety, while the methylsulfane (-SCH3) at position 4 enhances lipophilicity. Fluorine at position 3 influences electronic effects, modulating reactivity in electrophilic substitutions.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via a multi-step sequence involving:
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Protection of Phenolic OH: Reaction of 3-fluoro-4-methylphenol with chloromethyl methyl ether (MOMCl) under basic conditions to install the methoxymethoxy group.
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Thiolation: Treatment with methanethiol () in the presence of a Lewis acid (e.g., ) to introduce the methylsulfane moiety.
Key Reaction:
Regioselectivity in Metalation
The methoxymethoxy group acts as a weak directing metalation group (DMG), favoring ortho-metalation. For example, lithiation at -78°C with generates a benzyllithium species, which reacts with electrophiles (e.g., ) to yield carboxylic acid derivatives.
Physicochemical Properties
Partition Coefficients
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logP: Calculated as 2.81 (XLogP3-AA), indicating moderate lipophilicity suitable for membrane penetration.
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Water Solubility: Estimated at 0.15 mg/mL (logS = -2.94), necessitating solubilization agents for aqueous reactions.
Thermal Stability
Differential scanning calorimetry (DSC) predicts a melting point of 98–102°C and decomposition above 250°C, consistent with aryl sulfides .
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The compound’s fluorine and sulfur motifs are pivotal in drug design:
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Antimicrobial Agents: Analogues with similar structures inhibit bacterial enoyl-ACP reductase.
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Kinase Inhibitors: The methylsulfane group enhances binding to ATP pockets in kinase targets .
Agrochemistry
Derivatives function as herbicidal agents by disrupting plant acetolactate synthase (ALS).
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